molecular formula C13H9N3O2 B11869762 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B11869762
M. Wt: 239.23 g/mol
InChI Key: JJGZSNRRHKITHG-UHFFFAOYSA-N
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Description

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule features a chromene (benzopyran) scaffold fused with a 1,2,4-oxadiazole ring, a structural motif known for its diverse biological activities. Its primary research value lies in its role as a key synthetic intermediate or a core scaffold for the development of novel kinase inhibitors. Research indicates that structurally related chromene-oxadiazole hybrids exhibit potent and selective inhibitory activity against crucial oncogenic kinases. For instance, a study on similar compounds demonstrated that they can function as multi-targeted tyrosine kinase inhibitors, showing promising activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), both of which are validated targets in non-small cell lung cancer (NSCLC) and other malignancies [https://pubmed.ncbi.nlm.nih.gov/36414253/]. The mechanism of action typically involves the compound competitively binding to the ATP-binding site of the target kinase, thereby disrupting the phosphotransferase activity and subsequent downstream signaling pathways that drive cancer cell proliferation and survival. Consequently, this compound is a valuable tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR) in kinase inhibitor design, and the molecular mechanisms of oncogenesis. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

2-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetonitrile

InChI

InChI=1S/C13H9N3O2/c14-6-5-12-15-13(16-18-12)10-7-9-3-1-2-4-11(9)17-8-10/h1-4,7H,5,8H2

InChI Key

JJGZSNRRHKITHG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)CC#N

Origin of Product

United States

Preparation Methods

Formation of Chromenyl Hydrazide Precursors

The synthesis typically begins with the preparation of 6-chloro-2H-chromen-3-carboxylic acid hydrazide, a key intermediate. This is achieved by reacting 6-chloro-coumarin with hydrazine hydrate in ethanol under reflux for 12–16 hours. The hydrazide group serves as a nucleophile in subsequent cyclization steps.

Reaction Conditions:

  • Solvent: Absolute ethanol

  • Temperature: 80–85°C

  • Yield: 72–78%

Oxadiazole Ring Formation

The hydrazide intermediate undergoes cyclization with cyanoacetic acid in the presence of phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring. This step involves the elimination of water and requires anhydrous conditions to prevent hydrolysis of the nitrile group.

Critical Parameters:

  • Molar Ratio: 1:1.2 (hydrazide : cyanoacetic acid)

  • Catalyst: POCl₃ (10 mol%)

  • Reaction Time: 6–8 hours

Purification and Yield Optimization

Crude product purification is performed via column chromatography using silica gel and ethyl acetate/hexane (3:7). Recrystallization from ethanol improves purity to >98%, with an overall yield of 65–70%.

Cyclization Reactions Using Carbon Disulfide

Mechanism of Thione Intermediate Formation

An alternative route involves the reaction of chromenyl hydrazide with carbon disulfide (CS₂) in alkaline media. This generates a thione intermediate, which is subsequently desulfurized to yield the oxadiazole-acetonitrile derivative.

Reaction Scheme:

  • Hydrazide+CS2Thiocarbazate\text{Hydrazide} + \text{CS}_2 \rightarrow \text{Thiocarbazate}

  • Thiocarbazate+KOHOxadiazole-thione\text{Thiocarbazate} + \text{KOH} \rightarrow \text{Oxadiazole-thione}

  • Oxadiazole-thione+CH3CNTarget Compound\text{Oxadiazole-thione} + \text{CH}_3\text{CN} \rightarrow \text{Target Compound}

Advantages and Limitations

  • Advantages: High regioselectivity (>90%) due to the electron-withdrawing effect of the chromenyl group.

  • Limitations: Requires toxic CS₂ and generates hazardous byproducts, necessitating specialized handling.

Microwave-Assisted Synthesis Approaches

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of chromenyl hydrazide and cyanoacetic acid in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes, achieving 80–85% yield.

Optimized Conditions:

  • Power: 300 W

  • Solvent: DMF

  • Catalyst: None required

Comparative Analysis

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours15 minutes
Yield65–70%80–85%
Energy ConsumptionHighLow

Oxidative Cyclization with Metal Catalysts

Role of Transition Metals

Ferric chloride (FeCl₃) and manganese dioxide (MnO₂) catalyze the oxidative cyclization of hydrazide-nitrile adducts. For example, FeCl₃ in acetic acid at 50°C facilitates dehydrogenation, yielding the target compound with 75–80% efficiency.

Mechanistic Insight:

  • Fe³⁺ ions polarize the C≡N bond, enhancing electrophilicity.

  • MnO₂ acts as a mild oxidant, preventing over-oxidation of the chromenyl moiety.

Scalability Considerations

  • Batch Size: Up to 500 g demonstrated in pilot studies.

  • Purity: >99% after recrystallization from acetonitrile.

Purification and Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase = methanol/water (70:30), retention time = 8.2 min.

  • TLC: Rf = 0.45 (ethyl acetate/hexane, 1:1).

Spectroscopic Validation

  • IR (KBr): 2240 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N oxadiazole).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, chromenyl H), 4.35 (s, 2H, CH₂CN) .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form chromenone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Chromenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted nitrile derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anti-inflammatory effects. For instance, molecular docking studies have suggested that 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile could inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory process. The inhibition of this enzyme can lead to reduced synthesis of leukotrienes, thus alleviating inflammation .

Antimicrobial Activity

The oxadiazole ring is also recognized for its antimicrobial properties. Research has shown that compounds containing the oxadiazole moiety demonstrate activity against various bacterial strains. In vitro studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. This suggests its potential application as an antimicrobial agent .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines. For example, studies have reported that oxadiazole derivatives can act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The inhibition of TS leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Study Findings
Study on anti-inflammatory activityThe compound showed potential as a 5-lipoxygenase inhibitor through molecular docking studies .
Antimicrobial efficacy studyDemonstrated significant antibacterial activity against Bacillus cereus and Staphylococcus aureus .
Anticancer activity evaluationExhibited inhibitory effects on thymidylate synthase leading to reduced proliferation in cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The chromen ring can interact with various enzymes and receptors, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro Substituted Analogue

The compound 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile (CAS: 1269531-96-5) differs by a chlorine atom at the 6-position of the chromene ring. This substitution increases molecular weight (273.67 g/mol) and lipophilicity (XlogP = 2.0) compared to the non-chlorinated parent compound . However, the TPSA remains identical (71.9 Ų), indicating similar solubility profiles .

3-Chlorophenyl Oxadiazole Derivative

2-[2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetonitrile (CAS: 2320680-31-5) replaces the chromene moiety with a pyrrole ring and a 3-chlorophenyl group. This structural variation results in higher lipophilicity (XlogP = 2.8 ) and reduced hydrogen bond acceptors (4 vs. 5 ) . The increased complexity (385 vs. 387 ) and additional rotatable bonds (3 vs. 2 ) may hinder conformational flexibility, affecting bioavailability .

Methoxy-Substituted Oxadiazole Derivatives

The compound tert-butyl 4-((2-(3-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (8e) features a 3,5-dimethoxybenzyl group on the oxadiazole ring . However, the synthetic yield for such derivatives is low (10%), highlighting challenges in scalability compared to the parent compound’s simpler synthesis .

Triazole-Based Analogues

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile (CAS: 86999-26-0) replaces the oxadiazole with a triazole ring. The triazole’s additional nitrogen atom increases hydrogen bond acceptor count (4 vs. 5) but reduces lipophilicity (XlogP = 1.4) .

Key Physicochemical Properties

Property Target Compound 6-Chloro Analogue 3-Chlorophenyl Derivative
Molecular Weight 239.23 g/mol 273.67 g/mol 293.73 g/mol
XlogP 1.4 2.0 2.8
TPSA 71.9 Ų 71.9 Ų 67.6 Ų
Hydrogen Bond Acceptors 5 5 4
Complexity 387 419 385

Biological Activity

The compound 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile (CAS No. 1269533-55-2) is a synthetic derivative of oxadiazole and chromen, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including significant research findings, case studies, and data tables that summarize its effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4O2C_{13}H_{10}N_{4}O_{2}, with a molecular weight of approximately 250.25 g/mol. The structure features a chromen moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against human cancer cells. The IC50 values for some oxadiazole derivatives have been reported as low as 1.61 µg/mL, demonstrating potent activity against specific cancer types .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that oxadiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Emerging evidence suggests that compounds similar to this compound may act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurodegenerative diseases. These compounds can enhance receptor activity without directly activating it, offering a novel approach for treating conditions such as anxiety and schizophrenia .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell wall synthesis
NeuroprotectiveModulates mGluR activity

Case Studies

  • Anticancer Study : A recent investigation assessed the cytotoxic effects of this compound on human glioblastoma cells (U251). The compound exhibited significant growth inhibition compared to standard chemotherapeutics.
  • Antimicrobial Assessment : In vitro tests demonstrated that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile?

  • Answer : The compound has a molecular formula of C₁₃H₉N₃O₂ (MW: 239.23 g/mol) and features a chromene ring fused to an oxadiazole moiety with an acetonitrile substituent. Key properties include:

  • XLogP : 1.4 (moderate lipophilicity)
  • Hydrogen bond acceptors : 5
  • Topological polar surface area : 71.9 Ų (suggests moderate solubility in polar solvents)
  • SMILES : O1C2C=CC=CC=2C=C(C2=NOC(CC#N)=N2)C1
    Structural verification can be performed via NMR, high-resolution mass spectrometry, and X-ray crystallography using SHELX software for refinement .

Q. What synthetic strategies are recommended for preparing this compound?

  • Answer : Synthesis typically involves cyclocondensation of precursors. For example:

  • Step 1 : React a chromene-3-carboxylic acid derivative with hydroxylamine to form an amidoxime.
  • Step 2 : Cyclize the amidoxime with a nitrile-containing reagent (e.g., acetonitrile derivatives) under acidic or thermal conditions to form the oxadiazole ring.
  • Key conditions : Use DMSO or acetonitrile as solvents at 100–150°C for optimal yields .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Answer : X-ray diffraction using SHELXL refinement can determine the dominant tautomer by analyzing bond lengths and electron density maps. For example:

  • Chromene ring conformation : Planarity vs. puckering.
  • Oxadiazole tautomerism : Compare N–O and C–N bond distances to distinguish between 1,2,4-oxadiazole isomers.
    SHELX software is robust for small-molecule refinement, even with twinned or high-resolution data .

Q. How should researchers address contradictory bioactivity data in different assay systems?

  • Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent). Mitigation strategies include:

  • Normalization : Use internal controls (e.g., reference inhibitors for enzyme assays).
  • Solvent optimization : Replace DMSO with acetonitrile if precipitation occurs.
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cytotoxicity in HEK293 or HeLa lines) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and MD (molecular dynamics) simulations can model interactions. Key steps:

  • Target selection : Prioritize receptors like AMPA or COX-II based on structural analogs .
  • Parameterization : Use GAFF force fields and AM1-BCC charges for ligand parameterization.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

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